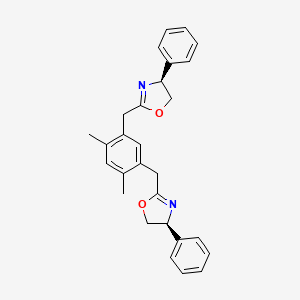![molecular formula C23H23N3O2 B15210119 N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine CAS No. 63373-73-9](/img/structure/B15210119.png)
N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine is a complex organic compound that features two quinoline moieties connected via an ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups
Applications De Recherche Scientifique
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine include other quinoline derivatives and compounds with similar structural features, such as:
- 8-Hydroxyquinoline
- 2-Methylquinoline
- Quinoline-2-carboxylic acid
Uniqueness
What sets N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine apart from these similar compounds is its unique structure, which combines two quinoline moieties with an ethanamine backbone. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63373-73-9 |
|---|---|
Formule moléculaire |
C23H23N3O2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-methyl-2-quinolin-8-yloxy-N-(2-quinolin-8-yloxyethyl)ethanamine |
InChI |
InChI=1S/C23H23N3O2/c1-26(14-16-27-20-10-2-6-18-8-4-12-24-22(18)20)15-17-28-21-11-3-7-19-9-5-13-25-23(19)21/h2-13H,14-17H2,1H3 |
Clé InChI |
YXPOSTZUMVQNNU-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC1=CC=CC2=C1N=CC=C2)CCOC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


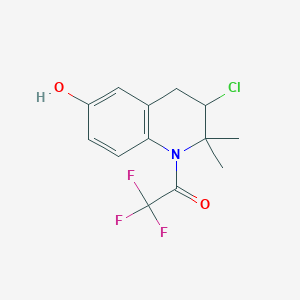
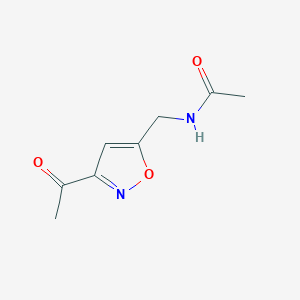
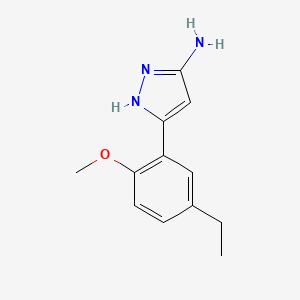
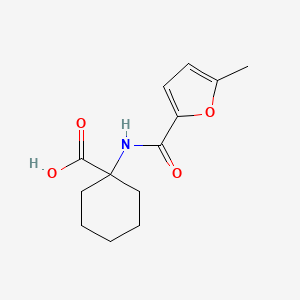
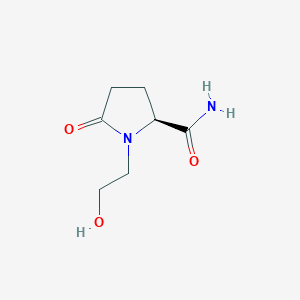
![[2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazol-5-yl]methanol](/img/structure/B15210067.png)
![3,5,7-Trimethylbenzo[d]isoxazole](/img/structure/B15210096.png)
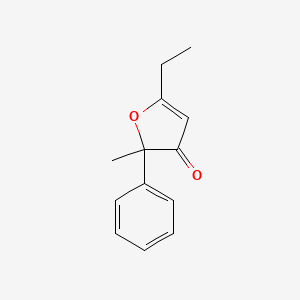
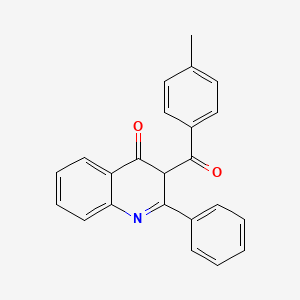
![Methyl [(1R)-1-(furan-2-yl)-3-oxobutyl]carbamate](/img/structure/B15210111.png)
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)


